molecular formula C19H16ClN5O B2504232 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329796-02-3

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2504232
CAS-Nummer: 329796-02-3
Molekulargewicht: 365.82
InChI-Schlüssel: WIMGQDOVIDIDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemically sophisticated small molecule built on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is specifically designed for scientific research and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. The core 1,2,4-triazolo[1,5-a]pyrimidine structure is a privileged scaffold known for its diverse biological activities. Research on closely related analogues has demonstrated potent biological activity, particularly as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) . These inhibitors function by disrupting the essential protein-protein interaction between the PA and PB1 subunits of the viral polymerase, a key mechanism for anti-influenza drug development . The specific substitution pattern on this compound—featuring a 4-chlorophenyl group at the 7-position, a methyl group at the 5-position, and a phenylcarboxamide at the 6-position—is characteristic of structures optimized for targeting hydrophobic pockets within enzyme binding sites, such as the PAC cavity . This makes it a valuable chemical tool for researchers studying viral replication, protein-protein interactions, and for use in structure-activity relationship (SAR) studies to develop new therapeutic agents . The compound serves as a key intermediate for synthesizing more complex molecular hybrids and for exploring new chemical space in the search for enzyme inhibitors and other bioactive molecules .

Eigenschaften

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGQDOVIDIDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction is typically carried out under mild conditions, such as at 60°C, and can be performed under solvent-free conditions to enhance yield and reduce environmental impact . Industrial production methods often utilize heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets.

Antiviral Activity :
Research indicates that compounds related to the triazolo[1,5-a]pyrimidine scaffold can inhibit the influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This inhibition disrupts viral replication, positioning these compounds as potential antiviral agents .

Anticancer Properties :
Studies have shown that similar triazolo-pyrimidine derivatives can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This suggests a promising application in oncology for compounds like 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

  • Influenza Virus Studies : A study focused on synthesizing derivatives that effectively inhibit the PA-PB1 interaction showed promising results with modifications to the triazolo-pyrimidine structure .
  • Cancer Cell Studies : Research has highlighted the ability of similar compounds to induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance anticancer activity .
  • Quantum Chemical Studies : Computational studies have provided insights into the electronic properties and potential reactivity of this compound, aiding in the design of more potent derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAntiviralPA-PB1 Interface
Compound BAnticancerApoptosis Induction
Compound CAntiviralRNA Polymerase Inhibition

Wirkmechanismus

The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors further contributes to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name R7 Substituent R2 Substituent Position 6 Functional Group Melting Point (°C) Yield (%) Key Properties Reference
Target: 7-(4-Chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Chlorophenyl - Carboxamide (N-phenyl) N/A N/A Moderate lipophilicity; potential for hydrogen bonding via carboxamide.
5g: 2-Amino-N-(4-chlorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo-pyrimidine-6-carboxamide 3,4,5-Trimethoxyphenyl Amino Carboxamide (N-4-Cl-phenyl) 319.9–320.8 43 High crystallinity; electron-donating methoxy groups enhance solubility.
4a: 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-triazolo-pyrimidine-6-carbonitrile 4-Chlorophenyl - Carbonitrile N/A N/A Reduced polarity compared to carboxamide; limited hydrogen bonding capacity.
Compound 1 (): 2-(Benzylthio)-7-(4-isopropylphenyl)-triazolo-pyrimidine-6-carboxamide 4-Isopropylphenyl Benzylthio Carboxamide N/A N/A Increased lipophilicity due to isopropyl and benzylthio groups; potential thiol-mediated reactivity.
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-triazolo-pyrimidine-6-carboxamide 3-Hydroxyphenyl - Carboxamide (N-2-MeO-phenyl) N/A N/A Enhanced solubility via hydroxyl and methoxy groups; possible metabolic instability.

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., 4-Cl) : The 4-chlorophenyl group in the target compound may improve binding to hydrophobic pockets in biological targets, as seen in CB2 receptor agonists .
  • Amino vs. Thio Groups: Amino-substituted analogs (e.g., 5g in ) exhibit higher melting points and solubility due to hydrogen bonding, whereas thio derivatives () may confer antibacterial activity via thiol interactions .
  • Carboxamide vs. Carbonitrile : Carboxamide derivatives generally show better solubility and target affinity than carbonitriles, as observed in anti-enterococcal agents .

Stability and Recyclability

  • Additive Recyclability : The additive in retains >90% activity after five cycles, making it cost-effective for large-scale production .
  • Thermal Stability : Tetrahydro derivatives (e.g., ) exhibit lower thermal stability compared to dihydro analogs due to ring saturation .

Biologische Aktivität

7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazolo-pyrimidine core. Its molecular formula is C19H16ClN5OC_{19}H_{16}ClN_5O with a molecular weight of 365.82 g/mol. The presence of the 4-chlorophenyl and N-phenyl groups enhances its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest in the G1 phase, preventing the progression to DNA synthesis and ultimately inhibiting tumor cell proliferation.

Case Study: CDK2 Inhibition

  • Mechanism : The compound binds to the active site of CDK2, forming hydrogen bonds with key residues.
  • Effect : Induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been shown to possess bactericidal activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents .

Table: Antimicrobial Activity

CompoundBacterial StrainIC50 (µM)
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideE. coli12.5
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideS. aureus15.0

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory effects. It effectively inhibits the COX-2 enzyme, which plays a significant role in inflammation pathways.

Table: COX-2 Inhibition

CompoundIC50 (µM)Comparison DrugComparison IC50 (µM)
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide0.04 ± 0.09Celecoxib0.04 ± 0.01

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the triazolo-pyrimidine scaffold can significantly affect biological activity. For instance:

  • Substitutions at the C-5 and C-7 positions have been shown to enhance inhibitory effects against various targets.
  • The presence of halogen groups (like chlorine) increases potency against certain bacterial strains and enhances anticancer effects.

Q & A

Q. What are the most efficient synthetic routes for 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1,2,4-triazole, 4-chlorobenzaldehyde, and ethyl acetoacetate. Catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol enhance reaction efficiency, yielding up to 92% purity after recrystallization . Alternative protocols use TMDP (tetramethylenediamine phosphate) as a dual solvent-catalyst in molten-state conditions (65°C), achieving similar yields while enabling catalyst recycling .

Key Optimization Factors :

  • Catalyst selection (APTS vs. TMDP) affects reaction time and byproduct formation.
  • Solvent systems (ethanol/water mixtures) improve solubility and reduce toxicity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.9 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Detects C=O stretching (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95% C, H, N content) .

Q. What are the primary biological activities reported for this compound?

Derivatives of this triazolopyrimidine class exhibit antiproliferative activity against cancer cell lines (e.g., IC₅₀ values <10 μM in breast and colon cancer models). The 4-chlorophenyl group enhances solubility and target binding, while the triazole-pyrimidine core facilitates interactions with kinases like CDK2 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis reveals:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl at the 4-position) improve bioactivity by enhancing electrophilicity and target binding .
  • Core Modifications : Replacing the carboxamide with a carboxylate ester reduces cytotoxicity but increases metabolic stability .

Example SAR Table :

DerivativeSubstituent R¹Substituent R²IC₅₀ (μM)
A4-Cl-NH₂8.2
B4-OH-OEt23.1
C3-Br-NHCOCH₃15.7
Data adapted from antiproliferative assays .

Q. How should researchers address contradictions in reported biological data across similar triazolopyrimidines?

Discrepancies in activity (e.g., varying IC₅₀ values for analogs) may arise from:

  • Assay Conditions : Differences in cell line viability protocols or incubation times.
  • Solubility Variability : The 4-chlorophenyl group improves aqueous solubility compared to bromo or methoxy analogs, affecting bioavailability .
  • Target Specificity : Some derivatives inhibit CDK2, while others target topoisomerases, necessitating validation via molecular docking .

Q. What methodologies are recommended for scaling up synthesis while maintaining green chemistry principles?

  • Continuous Flow Reactors : Reduce reaction times and waste generation compared to batch processes .
  • Catalyst Recycling : TMDP can be recovered and reused for ≥5 cycles without significant yield loss .
  • Solvent Selection : Ethanol/water mixtures (1:1 v/v) replace toxic solvents like DMF, aligning with green chemistry guidelines .

Q. How can molecular docking simulations predict the compound’s mechanism of action?

Docking studies with CDK2 (PDB: 1AQ1) suggest:

  • The triazole ring forms hydrogen bonds with Lys88.
  • The 4-chlorophenyl group occupies a hydrophobic pocket near Val18, enhancing binding affinity (ΔG = -9.2 kcal/mol) . Validation : Compare docking scores with experimental IC₅₀ values to prioritize derivatives for synthesis.

Data Contradiction Analysis

Q. Why do some triazolopyrimidines show high in vitro activity but poor in vivo efficacy?

  • Metabolic Instability : Carboxamide derivatives may undergo rapid hydrolysis in vivo, reducing bioavailability.
  • Off-Target Effects : Non-specific binding to plasma proteins or cytochrome P450 enzymes can diminish therapeutic efficacy. Mitigation Strategy : Introduce methyl or fluorine groups to block metabolic hotspots .

Methodological Best Practices

Q. What process controls ensure reproducibility in multi-step syntheses?

  • In-line Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .
  • Temperature Gradients : Maintain reflux conditions (±2°C) to prevent side reactions during cyclization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.